

Introduction: Navigating the Data Gap for a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *4-Bromomethylpiperidine
Hydrobromide*

Cat. No.: *B1282794*

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4-Bromomethylpiperidine hydrobromide is a key building block in pharmaceutical synthesis, valued for its piperidine core and reactive bromomethyl group, which facilitates the construction of more complex active pharmaceutical ingredients (APIs).[1] As with any chemical intermediate, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and ultimately, patients.

However, a comprehensive review of publicly available toxicological data reveals a significant gap. While Safety Data Sheets (SDS) for **4-Bromomethylpiperidine Hydrobromide** and structurally related compounds provide preliminary hazard warnings, they consistently note that the toxicological properties have not been fully investigated.[2][3][4] Specific, peer-reviewed studies on its systemic toxicity, genotoxicity, and reproductive effects are not readily available.

This guide, therefore, adopts a proactive and predictive approach. Instead of merely reporting non-existent data, we will outline a comprehensive, state-of-the-art strategy for the toxicological evaluation of **4-Bromomethylpiperidine Hydrobromide**. We will leverage data from analogous structures to infer potential hazards and provide detailed, field-proven experimental protocols to generate the necessary data for a robust risk assessment. This document is designed for researchers, toxicologists, and drug development professionals, providing a roadmap for characterizing the safety profile of this and similar novel chemical entities.

Deduced Hazard Profile from Physicochemical Properties and Structural Analogues

In the absence of direct data, an initial hazard assessment can be inferred from the toxicological profiles of similar compounds, such as other brominated piperidine and pyridine derivatives. The primary hazards identified are significant and warrant stringent safety protocols.

Table 1: Summary of Known and Inferred Hazards

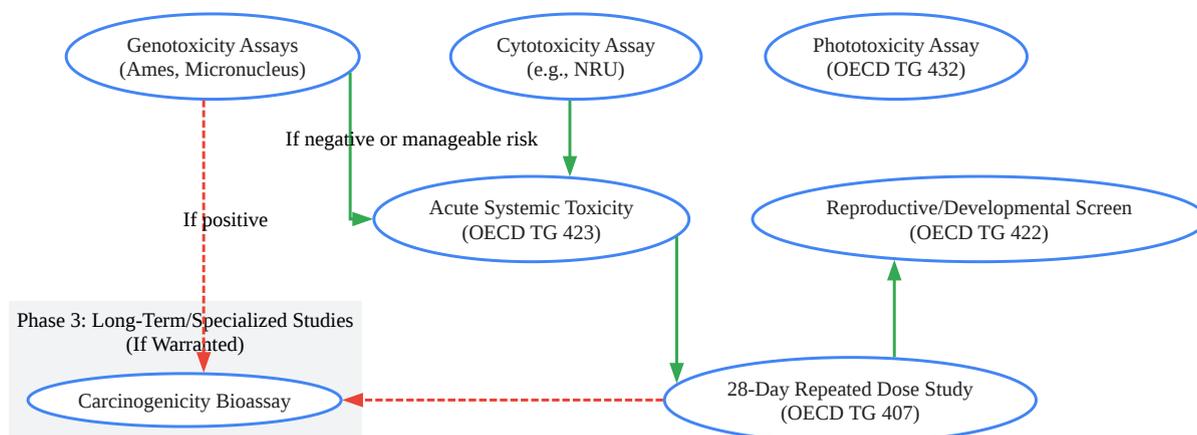
Hazard Class	Classification & Statement	Source / Analogue Compound
Acute Oral Toxicity	Category 4: Harmful if swallowed.[5]	4-(Bromomethyl)-1-methylpiperidine hydrobromide
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns and eye damage.[5][6]	4-(Bromomethyl)-1-methylpiperidine hydrobromide, 4-(Bromomethyl) pyridine hydrobromide
Serious Eye Damage	Category 1: Causes serious eye damage.[6]	4-(Bromomethyl) pyridine hydrobromide
Respiratory Irritation	STOT SE 3: May cause respiratory irritation.[5]	4-(Bromomethyl)-1-methylpiperidine hydrobromide

The "bromomethyl" functional group is a structural alert, suggesting potential for alkylating activity. Alkylating agents can react with biological macromolecules like DNA, which is a primary mechanism for genotoxicity and carcinogenicity. Therefore, a thorough investigation into these endpoints is a critical priority.

A Phased Strategy for Toxicological Evaluation

A tiered, systematic approach is essential for an efficient and ethical toxicological evaluation. The strategy begins with a battery of in vitro assays to screen for potential hazards at the cellular level, followed by targeted in vivo studies to understand the compound's effects within a

complex biological system.[7] This approach adheres to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).



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Figure 1: Proposed tiered workflow for toxicological evaluation.

Part 1: In Vitro Hazard Identification

In vitro testing provides a rapid, cost-effective, and ethical means to screen for specific toxicological liabilities. These assays are fundamental for early decision-making in drug development.[8]

Genotoxicity and Mutagenicity Assessment

Given the structural alert for alkylating activity, assessing genotoxicity is paramount. A standard battery of tests is required to investigate the potential to induce gene mutations and chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

- Objective: To detect chemically-induced gene mutations (point mutations) in multiple strains of *Salmonella typhimurium* and *Escherichia coli*.
- Methodology:
 - Strains: Use a minimum of five strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 pKM101).
 - Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from Aroclor 1254 or phenobarbital/ β -naphthoflavone-induced rat liver). This is crucial because many chemicals only become mutagenic after being metabolized.^{[9][10]}
 - Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined. The mixture is then plated on minimal glucose agar plates.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies over the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

- Objective: To detect damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.
- Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
- Methodology:
 - Exposure: Treat cell cultures with a range of concentrations of **4-Bromomethylpiperidine Hydrobromide** for a short duration (3-6 hours) with and without S9 mix, and for a longer duration (1.5-2 normal cell cycles) without S9 mix.
 - Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one mitosis.

- Staining & Analysis: Harvest the cells, stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and score the frequency of micronuclei in binucleated cells using microscopy.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Part 2: In Vivo Safety Profiling

While in vitro tests are excellent for screening, in vivo studies are indispensable for understanding the complex interactions within a whole organism, including absorption, distribution, metabolism, excretion (ADME), and potential target organ toxicity.^{[7][11][12]}

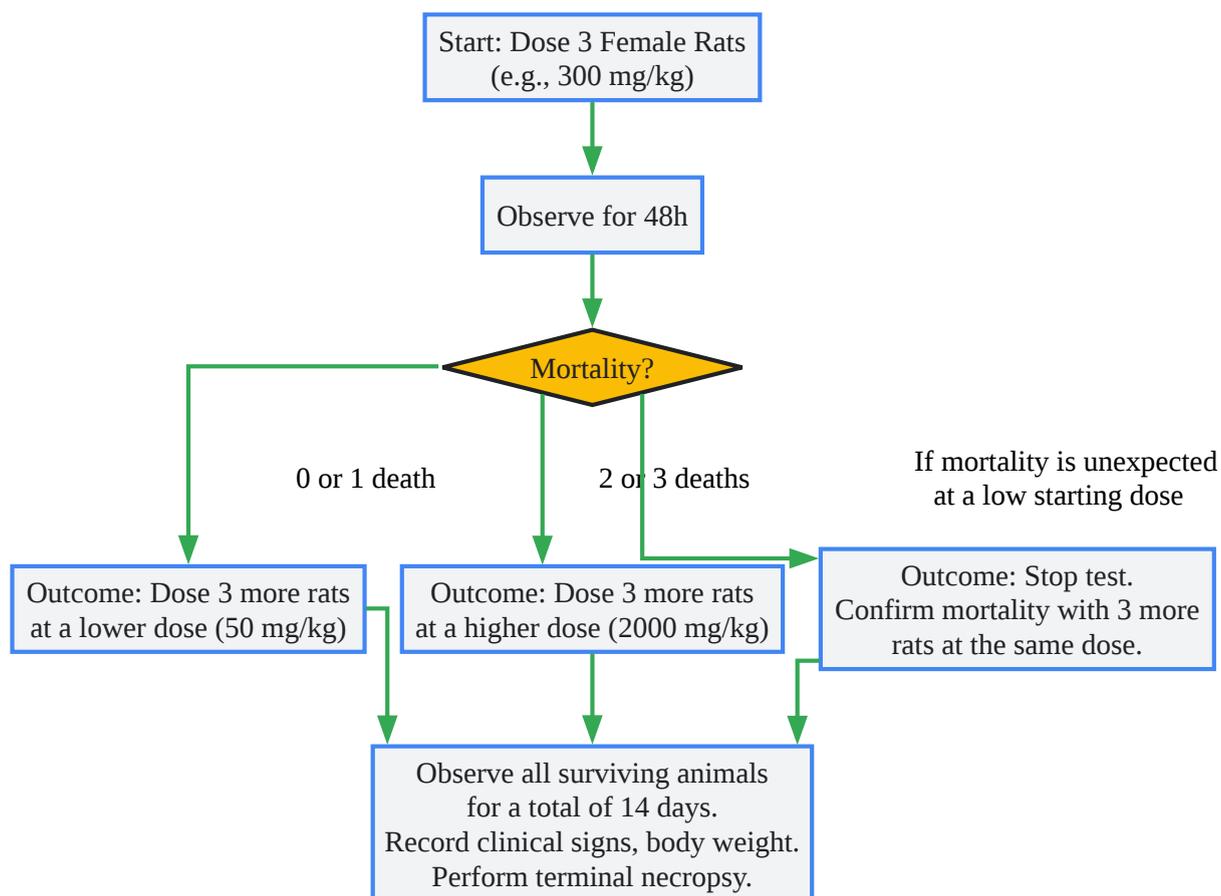
Acute Systemic Toxicity

The initial in vivo step is to determine the acute toxicity following a single dose. This helps classify the compound's hazard potential and provides critical information for dose selection in subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

- Objective: To estimate the acute oral toxicity and identify clinical signs of toxicity following a single high-dose exposure.
- Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).
- Methodology:
 - Dosing: A stepwise procedure is used with a small number of animals (3 per step) at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - Observation: Animals are observed for mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.^[13]
 - Endpoint: The outcome of each step determines the next step. The result allows the classification of the substance into a specific GHS toxicity category. A full necropsy of all

animals is performed at the end of the study.



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Figure 2: Workflow for the Acute Toxic Class Method (OECD TG 423).

Repeated Dose Toxicity

These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL), which is a key value for risk assessment.^[14]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

- Objective: To characterize the toxic effects after repeated daily exposure over 28 days and to establish a NOAEL.
- Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per group.
- Methodology:
 - Dose Groups: Administer the compound daily by oral gavage at three dose levels (low, mid, high) plus a vehicle control group. Dose levels are selected based on the acute toxicity data.
 - Monitoring: Conduct detailed clinical observations daily. Measure body weight and food/water consumption weekly.
 - Clinical Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
 - Histopathology: Conduct a full necropsy. Weigh major organs and preserve them, along with a comprehensive list of other tissues, for microscopic histopathological examination.
 - Endpoint: The NOAEL is the highest dose at which no treatment-related adverse effects are observed.

Reproductive and Developmental Toxicity Screening

It is essential to assess the potential for a compound to interfere with reproductive function or harm a developing fetus.^{[15][16][17]}

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

- Objective: To provide a preliminary screen of a substance's effects on male and female reproductive performance, such as gonadal function, mating behavior, conception, and early embryonic development.
- Animal Model: Typically uses rats (10 per sex per group).

- Methodology:
 - Dosing Period: Males are dosed for a total of four weeks (two weeks pre-mating, during mating). Females are dosed for two weeks pre-mating, during mating, throughout gestation, and until at least day 4 of lactation.
 - Pairing: Animals are paired for mating.
 - Endpoints: In addition to the standard repeated-dose toxicity endpoints, this study assesses mating and fertility indices, gestation length, litter size, and pup viability and weight at birth and on day 4.
 - Outcome: This screening test identifies substances that may be developmental or reproductive toxicants and indicates if more extensive, multi-generational studies are required.

Carcinogenicity Assessment

Long-term carcinogenicity studies are resource-intensive and are typically required if there are positive findings in the genotoxicity battery, evidence of pre-neoplastic lesions in repeated-dose studies, or if the intended clinical use of the final drug product is for chronic conditions (e.g., >6 months).^{[18][19][20][21]} A standard study involves dosing rodents for the majority of their lifespan (e.g., 2 years) and conducting extensive histopathological analysis to identify any increase in tumor incidence.

Conclusion

While specific toxicological data for **4-Bromomethylpiperidine Hydrobromide** is currently lacking, a clear and established path exists for its comprehensive evaluation. The structural alerts within the molecule, particularly the bromomethyl group, necessitate a thorough investigation into its genotoxic potential. The phased approach detailed in this guide—moving from in vitro screening for specific hazards to in vivo studies to understand systemic and reproductive effects—provides a robust framework for generating the critical data needed for a reliable safety and risk assessment. Executing this strategy is essential for ensuring the safe handling and use of this important pharmaceutical intermediate in the advancement of drug discovery and development.

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